molecular formula C24H20N2O5 B2645272 6-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid CAS No. 2172030-80-5

6-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid

Cat. No.: B2645272
CAS No.: 2172030-80-5
M. Wt: 416.433
InChI Key: QGECONJLLSVZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid is a fluorinated carbamate derivative featuring a bicyclic 1,6-naphthyridine core. The compound incorporates a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a common moiety in peptide synthesis to temporarily shield reactive amine functionalities during solid-phase synthesis . The 1,6-naphthyridine scaffold distinguishes it from simpler heterocyclic systems, conferring unique electronic and steric properties that influence its reactivity and applications in medicinal chemistry and material science.

Properties

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c27-22-11-18(23(28)29)19-12-26(10-9-21(19)25-22)24(30)31-13-20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20/h1-8,11,20H,9-10,12-13H2,(H,25,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGECONJLLSVZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=O)C=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172030-80-5
Record name 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

6-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on various research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include cyclization reactions and the use of protecting groups for amines. The synthesis often results in compounds that exhibit significant biological activities.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity
Research has shown that derivatives of naphthyridine compounds exhibit antibacterial properties. For instance, studies have demonstrated that certain naphthyridine derivatives protect against infections caused by Escherichia coli and other gram-negative bacteria. The mechanism appears to involve pro-drug activation pathways rather than direct in vitro activity .

2. Antiproliferative Effects
Compounds within the naphthyridine class have been reported to possess antiproliferative effects against various cancer cell lines. This activity is attributed to their ability to interfere with cellular processes involved in proliferation and survival .

3. Anti-inflammatory Properties
Naphthyridine derivatives have also been investigated for their anti-inflammatory effects. These compounds can modulate inflammatory pathways and may serve as potential therapeutic agents for conditions characterized by excessive inflammation .

Case Studies

Several studies highlight the biological efficacy of naphthyridine derivatives:

Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial activity of various naphthyridine derivatives against E. coli. Among the tested compounds, specific derivatives demonstrated significant protective effects in mice models at doses ranging from 50 to 400 mg/kg .

Case Study 2: Anticancer Activity
In vitro studies assessed the antiproliferative effects of naphthyridine derivatives on human cancer cell lines. Results indicated that these compounds inhibited cell growth significantly compared to control groups, suggesting potential as anticancer agents .

Research Findings

A summary of relevant research findings is presented in the table below:

Study Compound Biological Activity Findings
Naphthyridine DerivativesAntibacterialProtected mice from E. coli infections
Various NaphthyridinesAntiproliferativeInhibited cancer cell growth significantly
Naphthyridine DerivativesAnti-inflammatoryModulated inflammatory pathways

Comparison with Similar Compounds

Fmoc-Protected Carboxylic Acids with Heterocyclic Cores

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups
6-(Fmoc)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid (Target) 1,6-Naphthyridine Not Reported Not Reported Fmoc, Carboxylic acid, Tetrahydro
FMOC-1,2,5,6-TETRAHYDROPYRIDINE-4-CARBOXYLIC ACID 1,2,5,6-Tetrahydropyridine C21H19NO4 349.38 Fmoc, Carboxylic acid, Unsaturated ring
4-(((Fmoc)amino)tetrahydro-2H-pyran-4-carboxylic Acid Tetrahydropyran C21H21NO5 367.40 Fmoc, Carboxylic acid, Ether linkage

Key Differences :

  • The 2-oxo group in the target compound may enhance hydrogen-bonding interactions, unlike the ether linkage in the tetrahydropyran derivative .

Fmoc-Protected Amino Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Notable Features
(S)-2-((Fmoc)(methyl)amino)-4-methoxy-4-oxobutanoic acid 2044710-58-7 C21H21NO6 383.40 Branched chain, Ester group
(S)-2-(Fmoc-amino)pent-4-ynoic acid 1632296-20-8 C19H15NO4 321.33 Alkyne functionality

Key Differences :

  • The absence of ester or alkyne groups in the target compound suggests distinct reactivity profiles, particularly in click chemistry or hydrolysis-prone environments .

Functional and Application-Based Comparison

Stability and Hazards

  • While safety data for the target compound are unavailable, structurally related Fmoc derivatives (e.g., FMOC-1,2,5,6-TETRAHYDROPYRIDINE-4-CARBOXYLIC ACID) are classified as irritants , suggesting similar handling precautions .
  • The tetrahydro ring in the target compound may enhance oxidative stability compared to unsaturated analogs like pent-4-ynoic acid derivatives .

Q & A

Q. What are the key synthetic pathways for preparing 6-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid?

The synthesis involves multi-step organic reactions, including:

  • Amide bond formation using coupling agents (e.g., carbodiimides) to attach the Fmoc group to the naphthyridine core .
  • Cyclization steps to form the tetrahydro-1,6-naphthyridine ring system under controlled temperature and solvent conditions .
  • Purification via column chromatography or preparative HPLC to isolate intermediates and the final product . Key challenges include optimizing reaction yields and minimizing side products, which require careful monitoring via TLC or LC-MS .

Q. How is the structural integrity of this compound validated in experimental settings?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify the Fmoc group and naphthyridine backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (416.4 g/mol) and purity .
  • X-ray crystallography : For absolute stereochemical assignment, using programs like SHELXL for refinement .

Q. What are the primary biological activities associated with this compound?

As a naphthyridine derivative, it exhibits:

  • Antimicrobial activity : Potential inhibition of bacterial DNA gyrase .
  • Anticancer properties : Interaction with cellular targets like topoisomerases or kinase pathways . Mechanistic studies require enzymatic assays and cell-based viability tests (e.g., MTT assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Variability in assay conditions (e.g., pH, temperature, solvent). Standardizing protocols across labs is critical .
  • Impurity profiles : Trace side products from synthesis can skew results. Use orthogonal purification (HPLC + recrystallization) to ensure >95% purity .
  • Cell-line specificity : Test across multiple cell lines (e.g., HeLa, MCF-7) to confirm target selectivity .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Fmoc group modifications : Introducing hydrophilic substituents (e.g., PEG linkers) without destabilizing the core structure .
  • Prodrug approaches : Masking the carboxylic acid group with ester prodrugs to enhance membrane permeability .
  • Nanoparticle encapsulation : Using liposomal carriers to improve systemic delivery .

Q. How does the Fmoc group influence the compound’s stability under varying experimental conditions?

  • pH sensitivity : The Fmoc group is labile under basic conditions (e.g., piperidine treatment in peptide synthesis), requiring neutral pH buffers during storage .
  • Light sensitivity : Protect from UV exposure to prevent photodegradation, as fluorene derivatives are prone to oxidation .
  • Thermal stability : Store at –20°C in desiccated environments to prevent hydrolysis of the carbamate linkage .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

  • Molecular docking : Software like AutoDock Vina to predict binding modes with enzymes (e.g., topoisomerases) .
  • Molecular Dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-target complexes over time .
  • QSAR modeling : Correlate structural features (e.g., electron-withdrawing groups on the naphthyridine ring) with activity data .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy?

  • Dose range : Start with 0.1–100 µM concentrations, based on IC₅₀ values from preliminary assays .
  • Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and vehicle controls (DMSO <0.1%) .
  • Replication : Perform triplicate experiments with independent biological replicates to ensure statistical robustness .

Q. What analytical techniques are recommended for detecting degradation products during stability studies?

  • LC-MS/MS : Identify and quantify degradation products (e.g., free naphthyridine or fluorene derivatives) .
  • Forced degradation : Expose the compound to stress conditions (heat, light, acidic/basic pH) and monitor via HPLC .

Comparative and Mechanistic Studies

Q. How does this compound compare to other Fmoc-protected naphthyridine derivatives in terms of synthetic complexity?

  • Synthetic steps : Requires 3–5 steps versus simpler derivatives (e.g., Fmoc-amino acids), due to the bicyclic naphthyridine core .
  • Yield optimization : Typical yields range from 15–30%, lower than linear Fmoc-peptides (60–80%) .

Q. What experimental evidence supports the proposed mechanism of action for this compound’s anticancer activity?

  • Enzyme inhibition assays : Direct measurement of topoisomerase II inhibition using plasmid relaxation assays .
  • Gene expression profiling : RNA-seq to identify downstream pathways (e.g., apoptosis markers like caspase-3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.